molecular formula C18H13ClN4O B2458070 2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251589-87-3

2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2458070
CAS RN: 1251589-87-3
M. Wt: 336.78
InChI Key: UWABVJQANZBXQU-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . Compounds in this class are often studied for their potential applications in various fields, including medicinal chemistry and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-b]pyridazine compounds have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing the pyridazine moiety, are of significant interest in medicinal chemistry due to their diverse pharmaceutical properties. A study detailed the synthesis of a compound similar to 2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, focusing on its structural elucidation through various spectroscopic techniques and X-ray diffraction analysis. This research highlights the compound's potential for further functionalization and evaluation in drug development processes (Hamdi Hamid Sallam et al., 2021).

Antiviral Activity

A precursor to this compound was used to synthesize a range of derivatives, some of which demonstrated promising antiviral activity against the hepatitis A virus (HAV). This study exemplifies the compound's utility as a starting point for developing novel antiviral agents, underscoring the importance of heterocyclic chemistry in therapeutic drug discovery (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Antibacterial and Antifungal Properties

Research on novel 1,2,4-triazolo[4,3-b] derivatives, akin to this compound, has shown significant antibacterial and antifungal activities. These studies contribute to the understanding of the compound's potential application in combating microbial infections, providing a foundation for further investigation into its mechanism of action and therapeutic efficacy (Ahmed A. M. El-Reedy & N. Soliman, 2020).

Molecular Docking Studies

Molecular docking studies involving derivatives of this compound have provided insights into their interaction with biological targets. This computational approach aids in the rational design of compounds with enhanced biological activity, optimizing them for specific therapeutic applications (E. M. Flefel et al., 2018).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c19-15-8-6-13(7-9-15)12-22-18(24)23-17(21-22)11-10-16(20-23)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWABVJQANZBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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